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Compound of Interest

Compound Name: AM-2099

Cat. No.: B605369

For Immediate Release

This guide provides a comprehensive comparison of the voltage-gated sodium channel blocker
AM-2099 with other known Nav1l.7 inhibitors. The data presented herein is intended for
researchers, scientists, and drug development professionals to facilitate an objective evaluation
of AM-2099's selectivity and potential as a therapeutic agent.

Executive Summary

AM-2099 is a potent inhibitor of the human Nav1.7 sodium channel, a key target in pain
signaling pathways. This document presents a comparative analysis of AM-2099's inhibitory
activity against a panel of Nav channel subtypes, benchmarked against other notable Nav1.7
blockers: PF-05089771, GDC-0310, and Protoxin-ll. The data indicates that AM-2099 exhibits
significant selectivity for Nav1.7.

Comparative Selectivity Profile of Nav1l.7 Blockers

The inhibitory activity of AM-2099 and comparator compounds was assessed against a panel
of human voltage-gated sodium channel subtypes. The half-maximal inhibitory concentrations
(IC50) are summarized in the tables below.

Table 1: Inhibitory Potency (IC50) of AM-2099 and Comparators against Human Nav1l.7
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Compound hNav1.7 IC50 (pM)
AM-2099 0.16[1]
PF-05089771 0.011

GDC-0310 0.0006

Protoxin-II 0.0003

Table 2: Selectivity Profile of AM-2099 against other Human Nav Subtypes

Selectivity Fold (vs.

Nav Subtype AM-2099 IC50 (pM) hNav1.7)
hNavl.1 Lower selectivity observed[1] Not Quantified
hNav1l.2 Lower selectivity observed[1] Not Quantified
hNav1l.3 >16 >100-fold[1]
hNav1.4 >16 >100-fold[1]
hNav1.5 >16 >100-fold[1]
hNav1l.6 Lower selectivity observed[1] Not Quantified
hNav1.8 >16 >100-fold[1]

Table 3: Selectivity Profile of Comparator Nav1.7 Blockers
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Nav Subtype PF-05089771 IC50 GDC-0310 IC50 Protoxin-Il IC50
(uM) (nM) (nM)

hNav1.1 0.85 202 30 - 150

hNav1l.2 0.11 38 30 - 150

hNav1l.3 11 - 30-150

hNav1.4 10 3.4 30 - 150

hNavl1.5 25 551 30 - 150

hNav1.6 0.16 198 30 - 150

hNav1.8 >10

Experimental Methodologies

The determination of inhibitory potency (IC50 values) for the Nav1.7 blockers was conducted
using standard electrophysiological techniques, primarily the whole-cell patch-clamp method on
mammalian cell lines stably expressing the specific human Nav channel subtypes.

Detailed Protocol: Whole-Cell Patch-Clamp Assay for

Nav Channel Inhibition

1. Cell Culture:

 Human Embryonic Kidney (HEK293) cells stably transfected with the gene encoding the
specific human Nav channel alpha subunit (e.g., SCN9A for Nav1.7) are cultured in

appropriate media (e.g., DMEM supplemented with 10% FBS, penicillin/streptomycin, and a
selection antibiotic) at 37°C in a humidified atmosphere of 5% CO2.

o Cells are passaged upon reaching 70-80% confluency and plated onto glass coverslips 24-
48 hours prior to electrophysiological recording.

2. Solutions and Reagents:

o External Solution (in mM): 140 NaCl, 5 KCI, 2 CaCl2, 1 MgCI2, 10 HEPES, 10 Glucose. The
pH is adjusted to 7.4 with NaOH, and the osmolality is adjusted to ~310 mOsm.
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Internal (Pipette) Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES. The pH is
adjusted to 7.3 with CsOH, and the osmolality is adjusted to ~300 mOsm.

Test Compounds: AM-2099 and comparator compounds are dissolved in DMSO to create
high-concentration stock solutions and then diluted to final concentrations in the external
solution on the day of the experiment. The final DMSO concentration is typically kept below
0.1% to avoid solvent effects.

. Electrophysiological Recording:

Coverslips with adherent cells are transferred to a recording chamber on the stage of an
inverted microscope and continuously perfused with the external solution.

Borosilicate glass pipettes with a resistance of 2-5 MQ when filled with the internal solution
are used for recording.

A gigaohm seal (>1 GQ) is formed between the pipette tip and the cell membrane. The
membrane is then ruptured by gentle suction to achieve the whole-cell configuration.

Voltage-clamp recordings are performed using a patch-clamp amplifier. Whole-cell
capacitance and series resistance are compensated.

. Voltage Protocol and Data Acquisition:

Cells are held at a holding potential of -120 mV.

To elicit Nav channel currents, cells are depolarized to a test potential (e.g., 0 mV) for a short
duration (e.g., 20 ms).

A voltage protocol is applied to assess the state-dependence of the block (e.g., holding at
different potentials to favor resting or inactivated states).

Currents are filtered and digitized for analysis.

. Data Analysis:

The peak inward sodium current is measured before and after the application of the test
compound at various concentrations.
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» The percentage of current inhibition is calculated for each concentration.

e A concentration-response curve is generated, and the data is fitted with a Hill equation to
determine the IC50 value.

o Selectivity is determined by comparing the IC50 value for Nav1.7 to the IC50 values for other
Nav subtypes.

Visualizations
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Caption: Role of Nav1.7 in the pain signaling pathway and the inhibitory action of AM-2099.

Experimental Workflow for IC50 Determination
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Caption: Step-by-step workflow for determining the 1C50 of a Nav1.7 blocker.
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Logical Relationship for Selectivity Assessment

Caption: Logical process for evaluating the selectivity of a Nav1.7 inhibitor.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
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